N,N-Didesmethyl Diltiazem Hydrochloride

説明

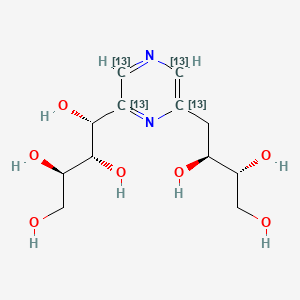

N,N-Didesmethyl Diltiazem Hydrochloride is a metabolite of Diltiazem , an antianginal and antihypertensive pharmaceutical . It is used for scientific research and development .

Molecular Structure Analysis

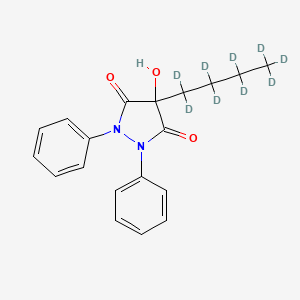

The molecular formula of N,N-Didesmethyl Diltiazem Hydrochloride is C20H23ClN2O4S . Its molecular weight is 422.93 g/mol .科学的研究の応用

Pharmacological Properties and Therapeutic Efficacy

N,N-Didesmethyl diltiazem hydrochloride, a derivative of diltiazem, shares its pharmacological properties as an effective calcium channel blocker. Diltiazem's primary mechanism involves the inhibition of calcium influx through 'slow' channels in peripheral and coronary vascular smooth muscle cells, resulting in vasodilation. This action contributes to its efficacy in treating stable angina and angina due to coronary artery spasm, as well as its potential in managing hypertension and certain arrhythmias. The comparative studies with other calcium channel blockers, such as verapamil and nifedipine, reveal that diltiazem may offer unique benefits in specific cardiovascular conditions due to its distinct pharmacokinetic profile and lesser side effects (Chaffman & Brogden, 1985; Markham & Brogden, 1993; Leonard & Talbert, 1982).

Analytical Determination and Clinical Applications

Analytical methods for the quantitative determination of diltiazem highlight its significance in clinical and pharmaceutical analysis. Techniques such as UV spectrophotometry and high-performance liquid chromatography (HPLC) ensure the effective analysis of diltiazem in various formulations and biological fluids, underlining its widespread application in therapeutic drug monitoring (Shafi et al., 2013).

Electrophysiologic Effects

The electrophysiologic effects of diltiazem, including its impact on heart rate and atrioventricular (A-V) nodal conduction, provide insights into its application in treating supraventricular tachycardias and managing ventricular response in atrial fibrillation or flutter. Its unique electrophysiologic profile differentiates diltiazem from other calcium channel blockers, offering a basis for selecting specific agents in clinical situations (Mitchell, Schroeder, & Mason, 1982).

Role in Hypertensive Emergencies and Cardioplegia

The application of diltiazem in hypertensive emergencies and cardioplegia demonstrates its versatility in acute and perioperative care settings. Its ability to promptly reduce blood pressure and protect the myocardium during periods of ischemia, such as during open-heart surgery, highlights its potential in critical care (Bauer Jh & Reams Gp, 1987; Jong, 1986).

Advancements in Palliative Care

Research into the use of calcium channel blockers like diltiazem for palliative care in conditions such as scleroderma indicates a potential role in managing symptoms and improving quality of life. The vasodilatory effects of diltiazem may offer relief in Raynaud's phenomenon and other scleroderma-related vascular complications, demonstrating the broader therapeutic applications of this compound beyond cardiovascular disease (Herrick, 1996).

作用機序

Target of Action

N,N-Didesmethyl Diltiazem Hydrochloride is a metabolite of Diltiazem . Diltiazem primarily targets cardiac and vascular smooth muscle . It inhibits the calcium influx into these muscles during depolarization . This action is intermediate between dihydropyridine drugs, such as nifedipine, which preferentially act on vascular smooth muscle, and verapamil, which directly acts on the heart muscle .

Mode of Action

The compound works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, leading to a decrease in peripheral vascular resistance . This vasodilation effect is the primary mode of action of N,N-Didesmethyl Diltiazem Hydrochloride.

Biochemical Pathways

The biochemical pathways affected by N,N-Didesmethyl Diltiazem Hydrochloride are primarily related to the regulation of calcium influx in cardiac and vascular smooth muscle cells . By inhibiting this influx, the compound disrupts the normal contraction and dilation of these muscles, leading to a decrease in blood pressure and heart rate .

Pharmacokinetics

The pharmacokinetics of N,N-Didesmethyl Diltiazem Hydrochloride are similar to those of its parent compound, Diltiazem . After administration, it is extensively metabolized, with only 2% to 4% of the unchanged drug detectable in the urine . The major urinary metabolite in healthy volunteers was N-monodesmethyl diltiazem, followed by deacetyl N,O-didesmethyl diltiazem, deacetyl N-monodesmethyl diltiazem, and deacetyl diltiazem .

Result of Action

The primary result of the action of N,N-Didesmethyl Diltiazem Hydrochloride is a decrease in blood pressure and heart rate . This is achieved through the relaxation of cardiac and vascular smooth muscle, leading to a decrease in peripheral vascular resistance .

Safety and Hazards

N,N-Didesmethyl Diltiazem Hydrochloride is for R&D use only and not for medicinal, household, or other use . The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It may cause skin irritation, serious eye irritation, damage to organs (cardiovascular system), an allergic skin reaction, and is suspected of damaging fertility or the unborn child .

特性

IUPAC Name |

[(2S,3S)-5-(2-aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H/t18-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGVHOBXBDWFNW-VOMIJIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747619 | |

| Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Didesmethyl Diltiazem Hydrochloride | |

CAS RN |

116050-35-2 | |

| Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)

![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)